6-(Trifluoromethyl)-2-azaspiro[3.3]heptane hydrochloride
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Overview
Description
6-(Trifluoromethyl)-2-azaspiro[33]heptane hydrochloride is a synthetic organic compound characterized by a spirocyclic structure with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-2-azaspiro[3.3]heptane hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-2-azaspiro[3.3]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the spirocyclic core.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-(Trifluoromethyl)-2-azaspiro[3.3]heptane hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-2-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid
- 6-amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride
Uniqueness
6-(Trifluoromethyl)-2-azaspiro[3.3]heptane hydrochloride is unique due to its spirocyclic structure combined with a trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not fulfill.
Properties
IUPAC Name |
6-(trifluoromethyl)-2-azaspiro[3.3]heptane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N.ClH/c8-7(9,10)5-1-6(2-5)3-11-4-6;/h5,11H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVDSSASXDVXGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CNC2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2209112-05-8 |
Source
|
Record name | 6-(trifluoromethyl)-2-azaspiro[3.3]heptane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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